(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone
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Description
(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on similar molecules highlights their interactions with biological targets, such as cannabinoid receptors, which are critical for understanding ligand-receptor binding mechanisms and developing pharmacophore models for drug design. For instance, studies on cannabinoid receptor antagonists help in elucidating the steric and electrostatic requirements for receptor binding, assisting in the development of novel therapeutics for various conditions related to receptor activity (J. Shim et al., 2002).
Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, demonstrate the intricacies of molecular architecture and the importance of understanding molecular conformations for designing compounds with desired properties (H. R. Girish et al., 2008). These studies are fundamental in the fields of crystallography and materials science, where molecular structure dictates the physical and chemical properties of the material.
Antimicrobial and Antifungal Activities
Compounds bearing structural similarities to the query molecule have been evaluated for their antimicrobial and antifungal activities. This research is crucial for the discovery of new agents against resistant strains of bacteria and fungi. Studies on pyridine derivatives, for instance, have shown variable and modest activity against investigated microbial strains, providing a foundation for the development of new antimicrobial agents (N. Patel et al., 2011).
Pharmacological Evaluation for Pain Treatment
The pharmacological evaluation of novel methanone derivatives as TRPV4 antagonists showcases their potential in treating pain. This research is instrumental in identifying new therapeutic targets and molecules for pain management, contributing to the broader field of neurology and pain medicine (Naoki Tsuno et al., 2017).
Drug Delivery Systems
The development of water-soluble metalla-cages for the delivery of lipophilic compounds, including pyrenyl derivatives, is a cutting-edge application in drug delivery and pharmaceutical sciences. Such research enables the effective delivery of hydrophobic drugs, overcoming one of the significant challenges in drug formulation and therapy (J. Mattsson et al., 2010).
Properties
IUPAC Name |
[1-(2-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-15-5-3-4-6-17(15)26-19(16-7-9-21-10-8-16)18(22-23-26)20(27)24-11-13-25(14-12-24)30(2,28)29/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYDDAUGUTHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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